N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .科学的研究の応用
Antitumor Agents
Thieno[3,2-d]pyrimidine derivatives, such as the compound , have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . These compounds can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
EZH2 Inhibitors
These compounds have been synthesized as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with cancer progression. Inhibiting this enzyme can be beneficial in cancer treatment .
Anticancer Agents
Thienopyrimidine derivatives are known for their anticancer effects through the inhibition of various enzymes and pathways . They have been used in the development of kinase inhibitors, which are frequently used as molecular therapeutic targets in clinical oncology .
Autophagic and Apoptotic Cell Death Activators
Newly designed thiophene and thieno[2,3-d]pyrimidine derivatives have shown potential to activate autophagic and apoptotic cell death in cancer cells . This makes them promising candidates for cancer treatment .
Cyt-bd Targeting Agents
Thieno[3,2-d]pyrimidin-4-amine derivatives have been reported to target Cyt-bd . Cyt-bd is a terminal oxidase in the respiratory chain of prokaryotes and is associated with pathogenic bacteria’s resistance to antibiotics .
Multi-Purpose Pharmacological Agents
Thieno[2,3-d]pyrimidines have been reported to exhibit various pharmacological and therapeutic properties . They have been used as antidepressants, antibacterials, antifungals, anti-inflammatories, antiplatelets, antihypertensives, herbicides, and plant growth regulators .
作用機序
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, which can lead to the death of these bacteria .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . By inhibiting Cyt-bd, the compound disrupts the electron transport chain, leading to a decrease in ATP production . This can result in energy depletion in the bacteria, affecting their survival and proliferation .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for reaching its target in the bacteria .
Result of Action
The compound’s action results in ATP depletion in Mycobacterium tuberculosis . This can lead to energy starvation in the bacteria, affecting their ability to survive and proliferate .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency
特性
IUPAC Name |
N-methyl-N-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-18(15(20)11-2-3-11)6-10-7-19(8-10)14-13-12(4-5-21-13)16-9-17-14/h4-5,9-11H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZVFLYIABCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2SC=C3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。